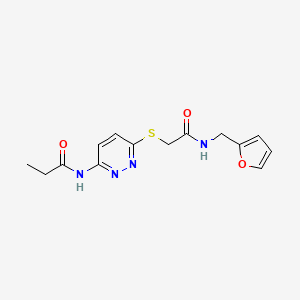

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyridazine derivative with a furan ring and an amide group. Pyridazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-allergic, diuretic, antitumor, anti-HIV, and cardiovascular effects .

Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reagents used. As an example, the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile was reacted with benzylidene malononitrile in refluxing ethoxide solution, resulting in the formation of 5-ethoxypyrimidine derivative .Scientific Research Applications

Synthetic Approaches and Reactivity One stream of research focuses on the synthesis of various heterocyclic compounds based on furan derivatives. For instance, El-Essawy and Rady (2011) demonstrated the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its subsequent reactions to afford N-alkylated products, leading to the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles derivatives (El-Essawy & Rady, 2011). These methodologies highlight the versatility of furan-based compounds in synthesizing a wide range of heterocyclic structures, potentially including N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide derivatives.

Biological Applications On the biological front, derivatives of furan and related heterocycles have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, have been synthesized and evaluated for their antiprotozoal activities, demonstrating significant in vitro and in vivo efficacy against protozoan pathogens (Ismail et al., 2004). Such studies suggest that this compound may also have potential for development as a therapeutic agent, pending further investigation into its biological activities.

Material Science and Sensing Applications In the realm of materials science, furan-based compounds have been explored for their applications in sensing and drug delivery. Panja, Ghosh, and Ghosh (2018) designed and synthesized furan-based pyridine/pyridinium bisamides, investigating their properties as supramolecular gelators and their potential in metal ion sensing and drug release (Panja, Ghosh, & Ghosh, 2018). These findings open avenues for employing this compound and its analogs in developing novel materials for chemical sensing and controlled release applications.

Mechanism of Action

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Biochemical Pathways

Similar compounds have shown to inhibit the expression of collagen, a key component in fibrotic pathways .

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential anti-fibrotic effects.

Properties

IUPAC Name |

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-2-12(19)16-11-5-6-14(18-17-11)22-9-13(20)15-8-10-4-3-7-21-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUIUJNWGHRNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2725594.png)

![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)